molecular formula C52H29O4P B1506634 13-hydroxy-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

13-hydroxy-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B1506634
M. Wt: 748.8 g/mol
InChI Key: BURAIYJGBUYIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin is a complex organic compound that features a unique structure incorporating pyrene and naphtho groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin typically involves multi-step organic reactions. The process may start with the preparation of pyrene derivatives, followed by the introduction of naphtho groups through coupling reactions. Key steps might include:

    Formation of Pyrene Derivatives: Pyrene can be functionalized using halogenation or nitration followed by reduction.

    Coupling Reactions: The functionalized pyrene derivatives can be coupled with naphtho compounds using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Cyclization: The final step involves cyclization to form the dioxaphosphepin ring, which may require specific conditions such as high temperatures or the use of strong acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of molecular interactions and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its unique structure may influence its electronic properties, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Pyrene Derivatives: Compounds containing pyrene groups, known for their fluorescence properties.

    Naphtho Compounds: Compounds with naphtho groups, used in various organic synthesis applications.

    Dioxaphosphepin Compounds: Compounds with dioxaphosphepin rings, studied for their unique chemical properties.

Uniqueness

(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin is unique due to its combination of pyrene and naphtho groups, which may confer distinct electronic and photochemical properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C52H29O4P

Molecular Weight

748.8 g/mol

IUPAC Name

13-hydroxy-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

InChI

InChI=1S/C52H29O4P/c53-57(54)55-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)56-57)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-28H,(H,53,54)

InChI Key

BURAIYJGBUYIQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)OP(=O)(O3)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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